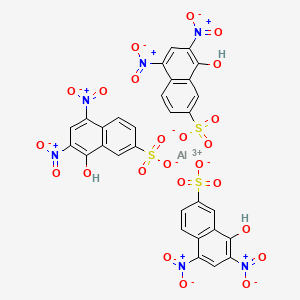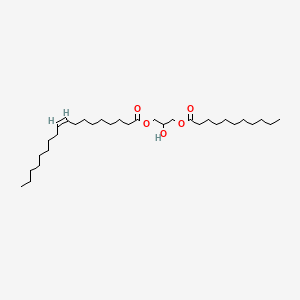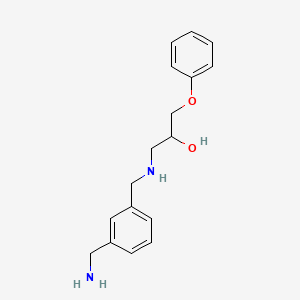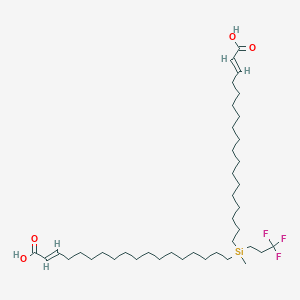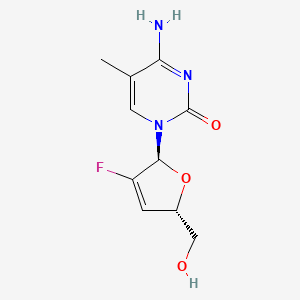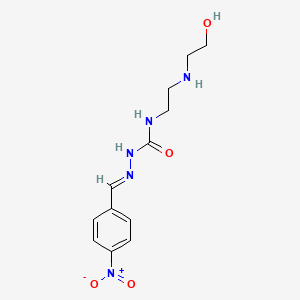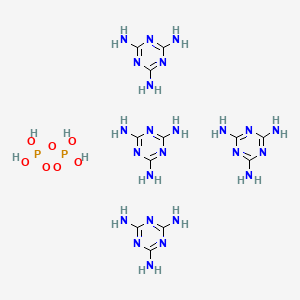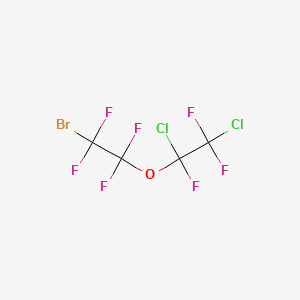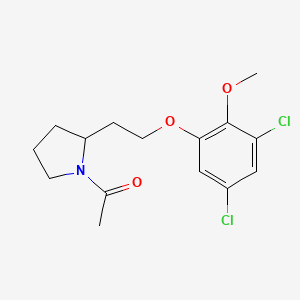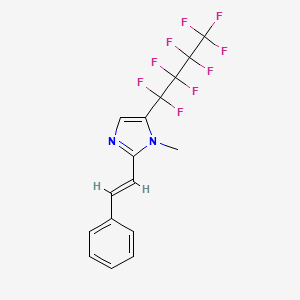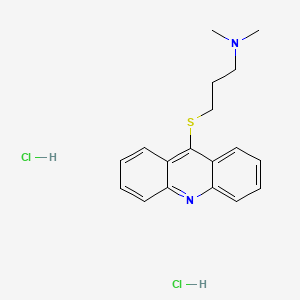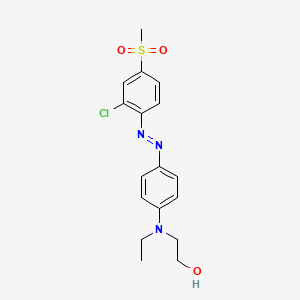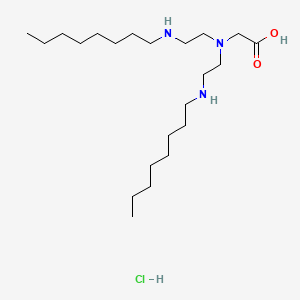
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features octylamino groups attached to the glycine backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride typically involves the reaction of glycine with octylamine under controlled conditions. The process may include the use of protecting groups to ensure selective reactions at specific sites on the glycine molecule. The reaction is usually carried out in an organic solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The octylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: The compound is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride involves its interaction with specific molecular targets. The octylamino groups allow the compound to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)octanamide: Similar in structure but with hydroxyethyl groups instead of octylamino groups.
Bis(2-chloroethyl)amine hydrochloride: Features chloroethyl groups and is used in different applications.
Uniqueness
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride is unique due to its octylamino groups, which provide distinct hydrophobic interactions. This makes it particularly useful in applications where such interactions are critical, such as in the study of membrane proteins or hydrophobic drug delivery systems.
Propriétés
Numéro CAS |
52658-82-9 |
|---|---|
Formule moléculaire |
C22H48ClN3O2 |
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
2-[bis[2-(octylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H47N3O2.ClH/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2;/h23-24H,3-21H2,1-2H3,(H,26,27);1H |
Clé InChI |
UJGGQEYOOLJLOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


